molecular formula C9H9NO2 B8813896 3-Pyridin-4-YL-acrylic acid methyl ester

3-Pyridin-4-YL-acrylic acid methyl ester

Cat. No.: B8813896
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-4-YL-acrylic acid methyl ester, also known as methyl (E)-3-(pyridin-4-yl)acrylate (CAS: 81124-49-4), is a heterocyclic ester featuring a pyridine ring conjugated with an acrylic acid methyl ester group . Its molecular formula is C₉H₉NO₂, with a calculated molar mass of 163.17 g/mol. The compound is characterized by a planar structure due to the π-conjugation between the pyridine ring and the acrylate moiety, which influences its electronic properties and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for ligands, polymer precursors, or bioactive molecules .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3

InChI Key

LDVKAIRVYWBGHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (2E)-3-(4-Pyridinyl)acrylate

  • Structure : Ethyl ester analog with a C₂H₅ group instead of methyl.
  • Molecular Formula: C₁₀H₁₁NO₂ | Molar Mass: 177.20 g/mol .
  • Key Differences: Increased hydrophobicity due to the ethyl group. Higher molar mass (177.20 vs.
  • Applications : Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .

(E)-3-[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-YL)-Phenyl]-Acrylic Acid Ethyl Ester

  • Structure: Contains a trifluoromethyl and dimethylamino substituent on the pyridine ring, along with an ethyl ester.
  • Molecular Formula : C₁₉H₁₉F₃N₂O₂ | Molar Mass : 364.36 g/mol .
  • Key Differences :
    • Enhanced electronic effects due to electron-withdrawing (CF₃) and electron-donating (NMe₂) groups.
    • Higher density (1.227 g/cm³) and predicted boiling point (487.1°C) compared to simpler esters .
  • Applications : Likely used in medicinal chemistry for targeted drug design due to its complex substituents.

Pyridinecarboxylic Acid Methyl Esters

3-Amino-2-Chloro-4-Pyridinecarboxylic Acid Methyl Ester

  • Structure: Substituted pyridine with amino and chloro groups at positions 3 and 2, respectively.
  • Molecular Formula : C₈H₇ClN₂O₂ (inferred) | Molar Mass : ~198.5 g/mol .
  • Key Differences :
    • Functionalization on the pyridine ring alters reactivity (e.g., nucleophilic substitution at the chloro group).
    • Reduced conjugation compared to acrylate esters, leading to different UV/Vis absorption profiles.
  • Applications : Intermediate in agrochemical or antibiotic synthesis .

Non-Pyridinyl Methyl Esters (Fatty Acid Derivatives)

Compounds like palmitic acid methyl ester (C₁₇H₃₄O₂) and linoleic acid methyl ester (C₁₉H₃₄O₂) are structurally distinct but share the ester functional group .

  • Key Differences :
    • Long aliphatic chains confer lipophilicity, making them suitable for lipid analysis via GC-MS .
    • Lack aromaticity, resulting in lower melting points and distinct fragmentation patterns in mass spectrometry.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
This compound C₉H₉NO₂ 163.17 Pyridine, acrylate methyl ester Organic synthesis, pharmaceuticals
Ethyl (2E)-3-(4-pyridinyl)acrylate C₁₀H₁₁NO₂ 177.20 Pyridine, acrylate ethyl ester MOF synthesis
Complex trifluoromethyl ethyl ester* C₁₉H₁₉F₃N₂O₂ 364.36 CF₃, NMe₂, phenyl Medicinal chemistry
Palmitic acid methyl ester C₁₇H₃₄O₂ 270.45 C₁₆ aliphatic chain Lipid analysis

*From .

Research Findings and Functional Insights

  • Reactivity : The pyridine ring in this compound acts as an electron-deficient aromatic system, making it susceptible to nucleophilic attacks at the β-position of the acrylate group .
  • Analytical Behavior : Pyridinyl acrylates exhibit distinct GC-MS fragmentation patterns, with characteristic peaks for pyridine (m/z 79) and acrylate ions (e.g., m/z 59 for methyl esters) .

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